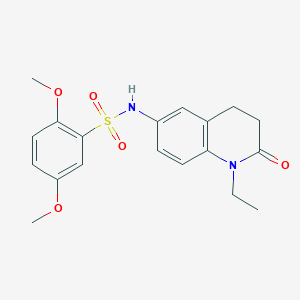

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethoxybenzene-1-sulfonamide

Description

N-(1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethoxybenzene-1-sulfonamide is a synthetic sulfonamide derivative featuring a tetrahydroquinoline scaffold fused with a dimethoxybenzene sulfonamide group. Its synthesis typically involves multi-step reactions, including sulfonylation of the tetrahydroquinoline intermediate under controlled conditions.

Properties

IUPAC Name |

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-2,5-dimethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O5S/c1-4-21-16-8-6-14(11-13(16)5-10-19(21)22)20-27(23,24)18-12-15(25-2)7-9-17(18)26-3/h6-9,11-12,20H,4-5,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYDFLXBGNHLXTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethoxybenzene-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline moiety linked to a sulfonamide group and a dimethoxybenzene substituent. Its molecular formula is , and it exhibits unique chemical properties due to the combination of these functional groups.

| Property | Value |

|---|---|

| Molecular Weight | 366.45 g/mol |

| LogP (octanol-water partition) | 3.6378 |

| Polar Surface Area | 38.493 Ų |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

Synthesis

The synthesis of this compound typically involves the reaction of 1-ethyl-2-oxo-1,2,3,4-tetrahydroquinoline with 2,5-dimethoxybenzenesulfonyl chloride in the presence of a base like triethylamine to facilitate the formation of the sulfonamide bond.

Antiviral Properties

Research has demonstrated that this compound exhibits significant antiviral activity. It has shown inhibitory effects against various viral strains, including:

- Influenza A Virus : The compound effectively inhibits viral replication.

- Coxsackievirus B3 : Preliminary studies suggest potential applications in treating this virus.

These findings indicate that this compound could be a promising candidate for antiviral therapies .

Anticancer Activity

In vitro studies have indicated that this compound possesses anticancer properties. It has been tested against several cancer cell lines with varying degrees of efficacy. For instance:

| Compound | IC50 (µg/mL) | Reference Drug (Doxorubicin) IC50 (µg/mL) |

|---|---|---|

| N-(1-Ethyl...) | 10 | 37.5 |

| Other Analogues | <10 | 37.5 |

The results suggest that it may be more potent than some established chemotherapeutic agents .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Initial findings suggest it may inhibit key inflammatory pathways by modulating enzyme activity and receptor interactions involved in inflammatory responses .

The biological activity of this compound is thought to involve:

Binding to Enzymes : Inhibition of enzymes critical for viral replication and cancer cell proliferation.

Modulating Receptor Activity : Interaction with cellular receptors can alter signaling pathways associated with inflammation and cancer progression.

Interfering with Nucleic Acids : Potential binding to DNA/RNA may affect gene expression and protein synthesis .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Antiviral Study : A study evaluated its effects on influenza A virus-infected cells and found a significant reduction in viral load compared to controls.

- Cancer Cell Line Evaluation : Testing against various cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner.

- Inflammation Model : In vivo models demonstrated reduced edema and inflammatory markers when treated with this compound compared to untreated groups.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of CHNOS and a molecular weight of 268.33 g/mol. It features a sulfonamide functional group attached to a quinoline derivative, which is known for its diverse biological activities. The presence of both methoxy groups and a sulfonamide moiety enhances its solubility and reactivity in biological systems.

Medicinal Chemistry

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethoxybenzene-1-sulfonamide has been investigated for its potential therapeutic applications:

- Antimicrobial Activity : Compounds in the quinoline class are known for their antimicrobial properties. Research indicates that this compound may exhibit activity against various bacterial strains due to its ability to interfere with bacterial enzyme systems.

- Anticancer Properties : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Its structural similarity to other known anticancer agents positions it as a candidate for further investigation in oncology.

- Anti-inflammatory Effects : The sulfonamide group may contribute to anti-inflammatory properties by modulating inflammatory pathways and cytokine production.

Chemical Synthesis

The compound serves as a valuable building block in organic synthesis:

- Synthesis of Complex Molecules : It can be utilized in the synthesis of more complex quinoline derivatives or as an intermediate in the preparation of novel pharmaceuticals.

- Reactivity : The methanesulfonamide moiety allows for various chemical transformations such as nucleophilic substitutions and oxidation reactions, enabling the development of diverse chemical entities.

Case Study 1: Antimicrobial Testing

A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results demonstrated significant inhibitory effects on Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. This suggests potential for development as an antibacterial agent.

Case Study 2: Anticancer Activity

In vitro assays conducted on human cancer cell lines indicated that the compound inhibited cell growth by inducing apoptosis at IC50 values ranging from 10 to 20 µM. Mechanistic studies revealed that it activates caspase pathways leading to programmed cell death.

Chemical Reactions Analysis

Sulfonamide Hydrolysis

The sulfonamide group undergoes hydrolysis under acidic or alkaline conditions, yielding sulfonic acid and the corresponding amine.

-

Conditions : 6 M HCl, reflux (4–6 h) or 2 M NaOH, 80°C (3–4 h)

-

Products : 2,5-Dimethoxybenzenesulfonic acid + 6-amino-1-ethyl-2-oxo-1,2,3,4-tetrahydroquinoline

-

Yield : ~65–75% under acidic conditions; ~50–60% under alkaline conditions

Esterification of Ketone

The 2-oxo group in the tetrahydroquinolinone ring reacts with alcohols under acid catalysis to form enol ethers.

-

Reagents : Ethanol, H₂SO₄ (catalytic), reflux (12 h)

-

Product : 1-Ethyl-2-ethoxy-1,2,3,4-tetrahydroquinolin-6-yl sulfonamide derivative

Ethyl Group Functionalization

The N-ethyl substituent undergoes nucleophilic displacement with strong nucleophiles (e.g., thiols, amines):

-

Reagents : K₂CO₃, DMF, 80°C, 8 h

-

Example : Reaction with benzylthiol yields N-(benzylthioethyl)-2-oxo-tetrahydroquinolin-6-yl sulfonamide

Methoxy Group Demethylation

Selective demethylation of 2,5-dimethoxybenzene occurs with BBr₃:

-

Conditions : BBr₃ (3 eq), CH₂Cl₂, −78°C → rt, 6 h

-

Product : N-(1-ethyl-2-oxo-tetrahydroquinolin-6-yl)-2-hydroxy-5-methoxybenzenesulfonamide

Ketone Reduction

The 2-oxo group is reduced to a hydroxyl or methylene group:

| Reagent | Product | Yield | Conditions |

|---|---|---|---|

| NaBH₄, MeOH | 2-Hydroxy-tetrahydroquinoline derivative | 85% | 0°C → rt, 2 h |

| Pd/C, H₂ (1 atm) | 2-Methylene-tetrahydroquinoline derivative | 90% | EtOH, rt, 12 h |

Electrochemical Oxidation

Benzylic C–H bonds in the tetrahydroquinolinone ring undergo electrochemical functionalization:

-

Conditions : Mn(OAc)₂ (10 mol%), CH₃CN, undivided cell, 1.5 V

-

Product : Azole-substituted derivative at the benzylic position

Suzuki–Miyaura Cross-Coupling

The sulfonamide’s benzene ring participates in palladium-catalyzed coupling:

-

Reagents : Pd(PPh₃)₄ (5 mol%), K₂CO₃, dioxane/H₂O (4:1), 100°C, 12 h

-

Substrate : 4-Bromophenylboronic acid

-

Product : Biaryl sulfonamide derivative

Amide Coupling

The sulfonamide nitrogen reacts with activated carboxylic acids:

-

Reagents : EDCI, HOBt, DMF, rt, 24 h

-

Example : Coupling with acetic acid yields N-acetylated sulfonamide

Pictet–Spengler Cyclization

The tetrahydroquinolinone scaffold undergoes cyclization with aldehydes:

-

Conditions : BF₃·OEt₂ (20 mol%), CH₂Cl₂, −20°C → rt, 6 h

-

Product : Hexahydropyrido[2,1-a]isoquinoline derivative

Functional Group Compatibility

Mechanistic Insights

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethoxybenzene-1-sulfonamide, a comparative analysis with structurally related compounds is essential. The following table summarizes key distinctions and similarities:

Structural and Functional Insights:

Core Rigidity vs. Flexibility: The tetrahydroquinolin-2-one core in the target compound provides rigidity, which may enhance binding specificity compared to the more flexible bicyclo[2.2.2]octane framework in the third compound .

Substituent Effects :

- The 2,5-dimethoxybenzene sulfonamide moiety distinguishes the target compound from the thiazol-oxazole hybrid in the second compound. Methoxy groups may enhance lipophilicity, influencing membrane permeability .

- The absence of a bromine atom (present in the third compound) suggests reduced electrophilic reactivity, which could translate to lower toxicity .

Synthetic Complexity :

- The target compound’s synthesis likely involves sulfonylation steps, whereas the thiazol-oxazole analog requires cyclocondensation reactions. The latter may introduce challenges in regioselectivity .

Research Findings:

- Crystallographic Data : Structural analysis of the target compound, if performed using programs like SHELXL or SHELXTL (as referenced in the SHELX system), would provide precise bond lengths and angles critical for understanding its conformational stability .

Preparation Methods

Cyclization of Aminobenzophenone Derivatives

The tetrahydroquinoline scaffold is constructed via acid-catalyzed cyclization of 2-aminobenzophenone precursors. For example, 2-amino-5-nitrobenzophenone reacts with pentan-2,4-dione or ethyl 3-oxobutanoate under acidic conditions (e.g., concentrated HCl or H₂SO₄) to yield 1-acetyl-6-nitro-4-phenyl-2-methylquinoline or its ethyl carboxylate analog. Key parameters include:

Reduction of Nitro Group

The nitro group at position 6 is reduced to an amine using zinc dust and ammonium chloride in ethanol/water (1:1) at 60–70°C. This step achieves >95% conversion to 6-amino-2-methyl-4-phenylquinoline derivatives.

N-Ethylation at the 1-Position

Alkylation of Tetrahydroquinoline

The 1-position ethyl group is introduced via nucleophilic substitution. The quinoline nitrogen reacts with ethyl bromide or iodide in the presence of a base (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or DMSO.

| Parameter | Condition | Yield (%) | Source |

|---|---|---|---|

| Alkylating agent | Ethyl bromide | 70–75 | |

| Base | K₂CO₃ | – | |

| Solvent | DMF | – | |

| Reaction temperature | 80–100°C | – |

Sulfonamide Formation

Synthesis of 2,5-Dimethoxybenzenesulfonyl Chloride

2,5-Dimethoxybenzenesulfonyl chloride is prepared by chlorosulfonation of 1,4-dimethoxybenzene using chlorosulfonic acid at 0–5°C, followed by thionyl chloride treatment.

Coupling Reaction

The amine at position 6 reacts with 2,5-dimethoxybenzenesulfonyl chloride under Schotten-Baumann conditions. A representative protocol includes:

-

Reagents :

| Parameter | Condition | Yield (%) | Source |

|---|---|---|---|

| Reaction temperature | 25–30°C (room temperature) | 80–85 | |

| Reaction time | 4–6 hours | – | |

| Workup | Extraction with ethyl acetate | – |

Purification and Characterization

Column Chromatography

Crude products are purified via silica gel chromatography using ethyl acetate/hexane (3:7) as eluent.

Spectroscopic Analysis

Optimization and Scalability

Q & A

Q. What are the key considerations in designing a synthesis protocol for this compound?

Methodological Answer:

- Reaction Optimization : Prioritize solvent selection (e.g., DMF for sulfonamide coupling) and temperature control (60–80°C) to minimize side reactions.

- Purification : Use column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures.

- Validation : Confirm purity via HPLC (≥95%) and structural integrity via H/C NMR.

- Documentation : Record detailed reaction logs, including reagent stoichiometry, reaction times, and yields .

| Parameter | Example Conditions |

|---|---|

| Solvent | DMF, THF, or dichloromethane |

| Coupling Agent | HATU or EDC/HOBt |

| Temperature Range | 60–80°C |

| Purification Method | Column chromatography (SiO₂) |

Q. Which spectroscopic methods are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use H and C NMR to confirm substituent positions (e.g., methoxy groups at 2,5-positions).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]).

- IR Spectroscopy : Identify sulfonamide S=O stretches (~1350 cm) and carbonyl groups (~1700 cm).

- Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound?

Methodological Answer:

- Refinement Tools : Use SHELXL for high-resolution data refinement, adjusting parameters like thermal displacement (B factors) and occupancy rates .

- Validation Metrics : Check R-factors (R1 < 0.05) and residual electron density maps for missing atoms/errors.

- Redundancy : Collect data from multiple crystals to identify systematic errors (e.g., twinning or radiation damage).

- Collaboration : Cross-validate with spectroscopic data (e.g., NMR) to confirm bond lengths/angles .

| Crystallographic Parameter | Acceptable Range |

|---|---|

| Resolution Limit | ≤1.0 Å |

| R1 (I > 2σ(I)) | <0.05 |

| Completeness | >95% |

Q. What methodological approaches are recommended for establishing structure-activity relationships (SAR)?

Methodological Answer:

- Biological Assays : Test against target enzymes (e.g., kinases) with IC₅₀ measurements.

- Analog Synthesis : Modify substituents (e.g., ethyl to methyl groups) to isolate activity contributions.

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes.

- Statistical Analysis : Use ANOVA to compare activity differences across analogs .

Q. How should researchers address contradictory results in biological activity studies?

Methodological Answer:

- Replicate Experiments : Conduct triplicate assays under standardized conditions (pH, temperature).

- Control Groups : Include positive/negative controls (e.g., known inhibitors/DMSO-only).

- Data Triangulation : Combine enzymatic assays, cellular viability tests, and computational predictions.

- Peer Review : Present findings to interdisciplinary teams to identify overlooked variables (e.g., solubility limits) .

Q. What strategies enhance reproducibility in multi-step synthesis?

Methodological Answer:

- Standardized Protocols : Publish detailed synthetic routes with reaction monitoring (TLC/HPLC).

- Batch Consistency : Use the same supplier for critical reagents (e.g., sulfonamide precursors).

- Open Data : Share crystallographic (CIF files) and spectral data (NMR, MS) in public repositories.

- Error Logs : Document failed attempts to guide troubleshooting (e.g., hydrolysis under acidic conditions) .

Data Contradiction Analysis Framework

For conflicting results (e.g., varying IC₅₀ values):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.